![molecular formula C12H13BrN2O B13552682 3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination to introduce the bromo group . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield various substituted imidazo[1,2-a]pyridine derivatives .
科学研究应用
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the oxan-4-yl group.
2-(Oxan-4-yl)imidazo[1,2-a]pyridine: Similar structure but without the bromo group.
Uniqueness
3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromo and oxan-4-yl groups, which can enhance its reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various scientific research applications .
属性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC 名称 |
3-bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H13BrN2O/c13-12-11(9-4-7-16-8-5-9)14-10-3-1-2-6-15(10)12/h1-3,6,9H,4-5,7-8H2 |
InChI 键 |
CZKWTBRXXURYGH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=C(N3C=CC=CC3=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
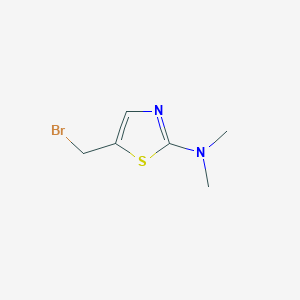
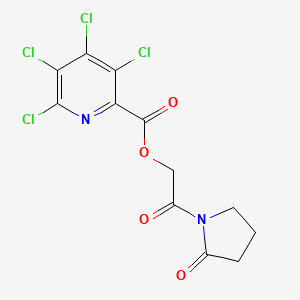
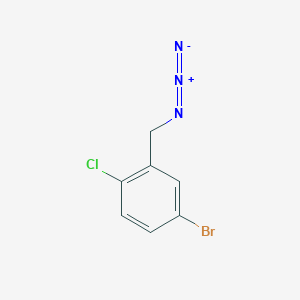
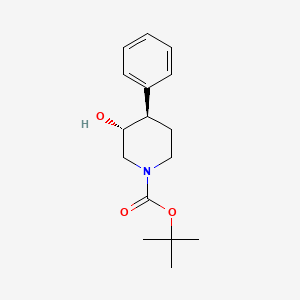
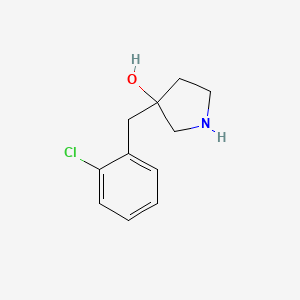
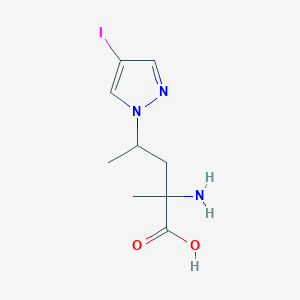
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)

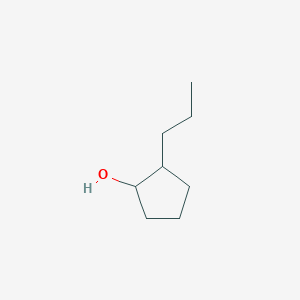
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

